molecular formula C31H33N5O5 B1683366 (3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid

(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid

Cat. No.: B1683366
M. Wt: 555.6 g/mol
InChI Key: USVQTDLSVBRMCR-YGPDHOBYSA-N
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Description

UFP-512 is a selective delta-opioid receptor agonist. It has been studied for its potential therapeutic effects, particularly in the context of pain management and neuroprotection. The compound has shown promise in various preclinical models, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UFP-512 involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis requires precise control of temperature, pH, and reaction time to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of UFP-512 typically involves large-scale synthesis using automated peptide synthesizers. These machines can handle the complex sequence of reactions required to produce UFP-512 efficiently. The process includes purification steps such as high-performance liquid chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

UFP-512 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: Reduction reactions can reverse oxidation, restoring the original functional groups.

    Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Conditions typically involve controlled temperatures and pH levels.

    Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Various halogenating agents and nucleophiles are employed, often under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of UFP-512.

Scientific Research Applications

Mechanism of Action

UFP-512 exerts its effects primarily through activation of delta-opioid receptors. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and modulation of ion channel activity. These molecular events result in analgesic and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

    SNC80: Another delta-opioid receptor agonist with similar analgesic properties.

    DPDPE: A peptide-based delta-opioid receptor agonist known for its high selectivity and potency.

    Deltorphin II: A naturally occurring peptide with strong affinity for delta-opioid receptors.

Uniqueness of UFP-512

UFP-512 is unique due to its specific chemical structure, which allows for high selectivity and potency at delta-opioid receptors. Unlike some other delta-opioid receptor agonists, UFP-512 has shown reduced desensitization and tolerance, making it a promising candidate for long-term therapeutic use .

Properties

Molecular Formula

C31H33N5O5

Molecular Weight

555.6 g/mol

IUPAC Name

(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid

InChI

InChI=1S/C31H33N5O5/c1-17-11-21(37)12-18(2)22(17)14-23(32)31(41)36-16-20-8-4-3-7-19(20)13-27(36)30(40)35-26(15-28(38)39)29-33-24-9-5-6-10-25(24)34-29/h3-12,23,26-27,37H,13-16,32H2,1-2H3,(H,33,34)(H,35,40)(H,38,39)/t23-,26-,27-/m0/s1

InChI Key

USVQTDLSVBRMCR-YGPDHOBYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)N[C@@H](CC(=O)O)C4=NC5=CC=CC=C5N4)N)C)O

SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CC(=O)O)C4=NC5=CC=CC=C5N4)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CC(=O)O)C4=NC5=CC=CC=C5N4)N)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2',6'-dimethyltyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1H-benzimidazol-2-yl)(carboxymethyl)methylamide
Dmt-Tic-NH-CH(CH2-COOH)-Bid
UFP 512
UFP-512
UFP512

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid
Reactant of Route 2
(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid
Reactant of Route 3
(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid
Reactant of Route 4
(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid
Reactant of Route 5
(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid
Reactant of Route 6
(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid

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